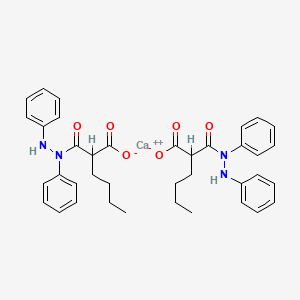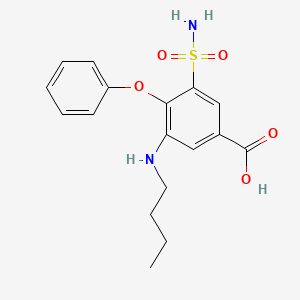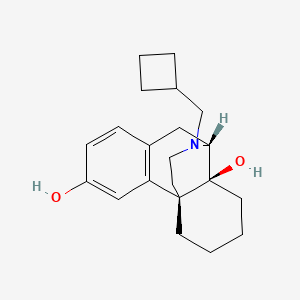
Butorphanol
描述
Butorphanol is a synthetically derived opioid agonist-antagonist analgesic of the phenanthrene series . It’s used to treat moderate to severe pain . It’s available as the tartrate salt in injectable, tablet, and intranasal spray formulations . The dose is expressed as the tartrate salt .
Molecular Structure Analysis
Butorphanol tartrate has a molecular formula of C21H29NO2 ∙ C4H6O6, which corresponds to a molecular weight of 477.56 . It is a white crystalline substance . The n-octanol/aqueous buffer partition coefficient of butorphanol is 180:1 at pH 7.5 .
Chemical Reactions Analysis
Butorphanol is believed to interact with an opiate receptor site in the CNS (probably in or associated with the limbic system) . The exact chemical reactions are not fully understood, but it’s thought to involve competitive inhibition at the opiate receptor .
Physical And Chemical Properties Analysis
Butorphanol tartrate is a white crystalline substance . The dose is expressed as the tartrate salt . One milligram of the salt is equivalent to 0.68 mg of the free base . The n-octanol/aqueous buffer partition coefficient of butorphanol is 180:1 at pH 7.5 .
科学研究应用
Pharmacologic Action and Postoperative Analgesia
Butorphanol is recognized for its effective analgesic properties, being 5 to 8 times as potent as morphine. It primarily acts as an agonist at κ- and σ-receptors. Its major application is in moderate to severe postoperative pain management, offering sedation profiles with minimal euphoria or discomfort (Hang Bin, 2008).
Antipruritic Effects in Primates
Studies have shown that butorphanol can mitigate intrathecal morphine-induced itch in primates, without reducing morphine analgesia. This highlights its role as an effective antipruritic, functioning through both μ-opioid receptor (MOR) antagonism and κ-opioid receptor (KOR) agonism [(Heeseung Lee et al., 2007)](https://consensus.app/papers/effects-butorphanol-morphineinduced-itch-analgesia-lee/7592b1b3d5a05351afa4ff1ef26903e6/?utm_source=chatgpt).
Veterinary Applications
In veterinary medicine, butorphanol is commonly used as an analgesic for horses. It's notable for its pharmacokinetics and pharmacodynamics following intravenous administration, which are essential for understanding its efficacy and safety in performance horses (H. Knych et al., 2013).
Cardioprotective Effects
Butorphanol has demonstrated cardioprotective effects against myocardial ischemia-reperfusion injury in rats, suggesting its potential application in cardiac therapeutic strategies. This involves κ-opioid receptor activation and ATP-sensitive potassium channel involvement (Yun Wu et al., 2014).
Ovarian Cancer Research
In oncology, butorphanol has shown promising results in inhibiting the malignant biological behaviors of ovarian cancer cells. It appears to down-regulate TMEFF1 expression, highlighting its potential as a treatment compound for ovarian cancer (Baosheng Wang et al., 2020).
Proteomic Analysis in Butorphanol Dependence
Butorphanol's impact on brain protein phosphorylation has been studied to understand its dependency mechanisms. Proteomic analysis indicates significant changes in protein phosphorylation patterns in butorphanol-dependent rats, providing insights into the molecular mechanisms of opioid dependence (Seong-Youl Kim et al., 2004).
Impact on Osteosarcoma Cells
Research has also explored butorphanol's effects on osteosarcoma cell proliferation and migration. It appears to promote the expression of piRNA hsa_piR_006613, which downregulates FN1 protein expression, suggesting its therapeutic potential in osteosarcoma treatment (P. Cui et al., 2022).
Neural Protection in Hypoxia Conditions
Butorphanol has been studied for its protective effects on neural injury in hypoxia conditions. It appears to mitigate inflammation and apoptosis in an oxygen glucose deprivation/reoxygenation model using PC12 cells, potentially through the inhibition of mitochondrial apoptosis (Zijing Yang et al., 2020).
安全和危害
Butorphanol exposes patients to the risks of opioid addiction, abuse, and misuse, which can lead to overdose and death . Serious, life-threatening, or fatal respiratory depression may occur with use of Butorphanol Tartrate Injection . Concomitant use of opioids with benzodiazepines or other central nervous system (CNS) depressants, including alcohol, may result in profound sedation, respiratory depression, coma, and death .
属性
IUPAC Name |
(1S,9R,10S)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19)14-15-4-3-5-15/h6-7,13,15,19,23-24H,1-5,8-12,14H2/t19-,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKLAQQSCNILHL-QHAWAJNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CCN3CC5CCC5)C=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022714 | |
| Record name | Butorphanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butorphanol | |
CAS RN |
42408-82-2 | |
| Record name | Butorphanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42408-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butorphanol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042408822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butorphanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butorphanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTORPHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV897JC36D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



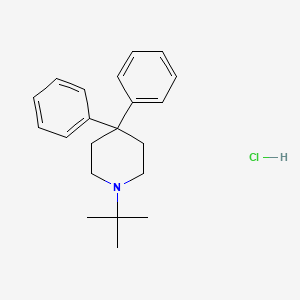
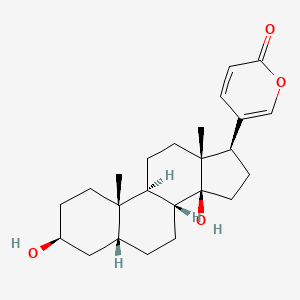
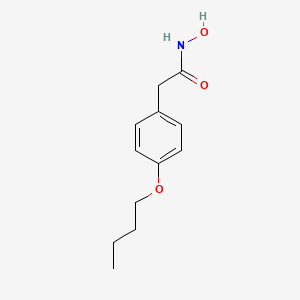
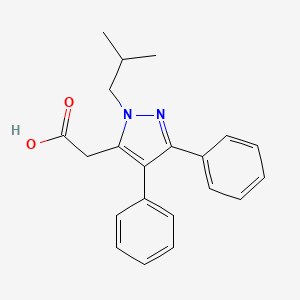
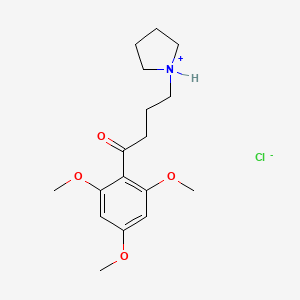
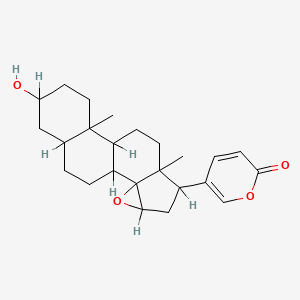
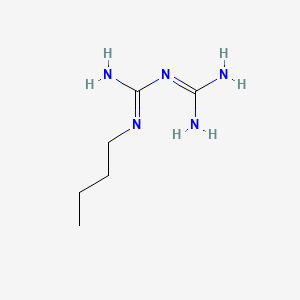
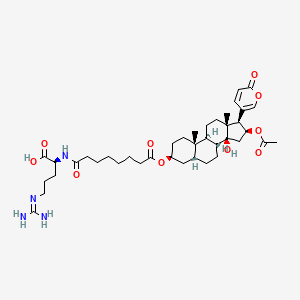
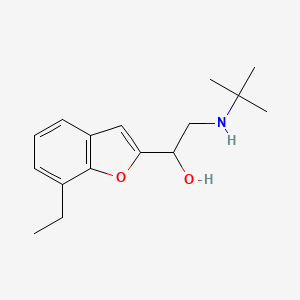
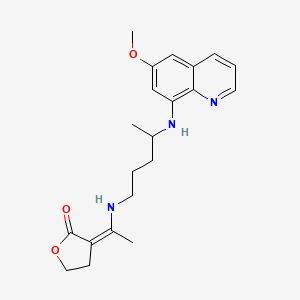
![2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid](/img/structure/B1668045.png)
![4-[3-Acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1668046.png)
